REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:4][OH:5].[Br:10][C:11]1[CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[C:14](Cl)=[N:15][CH:16]=1.[H-].[Na+].C(OCC)(=O)CO>O1CCOCC1>[Br:10][C:11]1[CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[C:14]([O:5][CH2:4][C:3]([O:7][CH2:8][CH3:9])=[O:6])=[N:15][CH:16]=1 |f:0.1,4.5.6|
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Name
|
|
Quantity
|
5.31 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
12.56 mL
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)OCC
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
sodium hydride ethyl glycolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+].C(CO)(=O)OCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting thick suspension was stirred at room temperature for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was maintained below 30° C
|
Type
|
CUSTOM
|
Details
|
to give a brown solution
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated to 80° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified via Biotage chromatography (silica 340 g column, gradient elution from 0% to 10% ethyl acetate in cyclohexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)OCC(=O)OCC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |